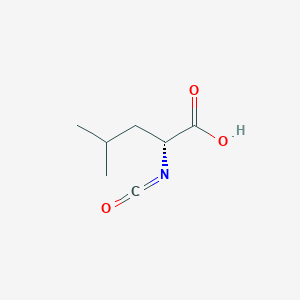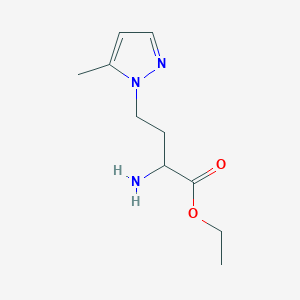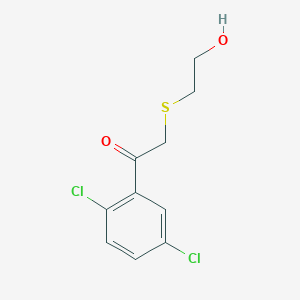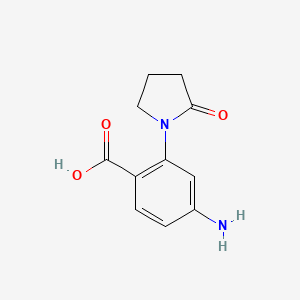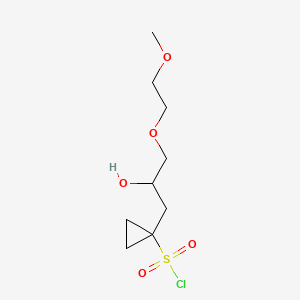
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO5S It is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxy-ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 1-(2-hydroxy-3-(2-methoxyethoxy)propyl) alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Carbonyl Compounds: Formed by oxidation of the hydroxy group.
Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile. The hydroxy-ether functional group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxy-3-(propan-2-yloxy)propyl)cyclopropane-1-sulfonyl chloride
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
Comparison: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity properties compared to its analogs. The hydroxy-ether functional group also allows for additional hydrogen bonding interactions, which can influence the compound’s behavior in biological systems and its suitability for specific applications.
Eigenschaften
Molekularformel |
C9H17ClO5S |
|---|---|
Molekulargewicht |
272.75 g/mol |
IUPAC-Name |
1-[2-hydroxy-3-(2-methoxyethoxy)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c1-14-4-5-15-7-8(11)6-9(2-3-9)16(10,12)13/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
CDRYMBFUKGVRBE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


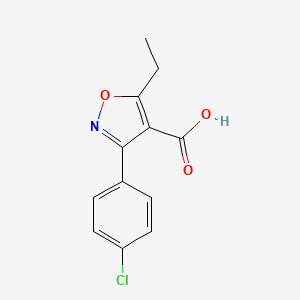
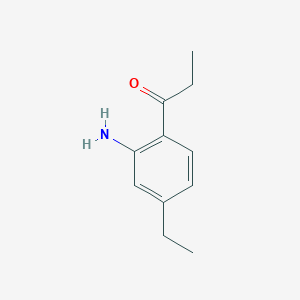
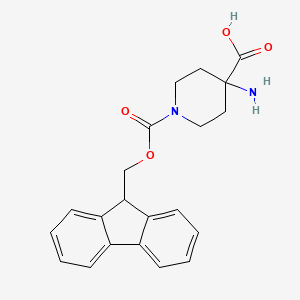
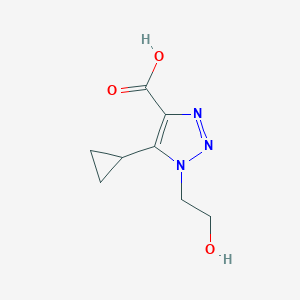
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
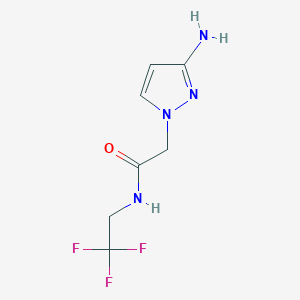
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

